1-(Difluoromethyl)-5-methoxynaphthalene

Description

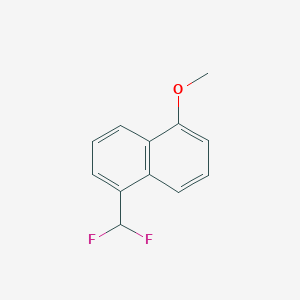

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

1-(difluoromethyl)-5-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7,12H,1H3 |

InChI Key |

JHYYZXVRRWUZGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Difluoromethyl 5 Methoxynaphthalene

Foundational Difluoromethylation Strategies

The synthesis of difluoromethylated compounds, such as 1-(difluoromethyl)-5-methoxynaphthalene, relies on a variety of strategic approaches to form the critical carbon-CF2H bond. These methods can be broadly categorized based on the nature of the difluoromethylating intermediate: electrophilic, nucleophilic, or radical. researchgate.net Additionally, transition-metal catalysis and decarboxylative methods have emerged as powerful tools for this transformation. cas.cnresearchgate.net

Electrophilic Difluoromethylation Approaches

Electrophilic difluoromethylation involves the reaction of an electron-rich substrate with a reagent that serves as an electrophilic "CF2H+" source. This approach is particularly suited for activated aromatic and heteroaromatic systems. The development of effective electrophilic difluoromethylating reagents has been a key area of research.

A notable example is the creation of bench-stable (phenylsulfonyl)difluoromethylating reagents. nih.gov These compounds can functionalize various nucleophiles, including electron-rich arenes, under mild, transition-metal-free conditions. The reaction proceeds via an electrophilic attack on the aromatic ring, where the (phenylsulfonyl)difluoromethyl group is introduced. Subsequent modifications may be necessary to remove the sulfonyl group, yielding the desired difluoromethylated product.

Table 1: Examples of Electrophilic Difluoromethylation Reagents

| Reagent Class | Example | Substrate Type |

|---|

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation is a widely used strategy that employs a reagent capable of delivering a difluoromethyl anion (CF2H⁻) or its synthetic equivalent. nih.gov This nucleophile then reacts with a suitable electrophile, such as an aldehyde, ketone, or an aryl halide in a cross-coupling reaction.

Several classes of reagents have been developed for this purpose:

Phosphorus-based Reagents: Diethyl difluoromethylphosphonate can be deprotonated by a base to generate a nucleophilic species that reacts with various electrophiles, including carbonyl compounds. nih.gov

Sulfur-based Reagents: Difluoromethyl phenyl sulfone (PhSO2CF2H) is a versatile reagent that, upon deprotonation with a strong base like potassium tert-butoxide, forms a potent nucleophile. cas.cn This anion can participate in 1,2- or 1,4-additions to carbonyls and α,β-unsaturated systems. cas.cn

Silicon-based Reagents: Trimethyl(difluoromethyl)silane (Me3SiCF2H), often activated by a fluoride (B91410) source like cesium fluoride (CsF) or a strong base, serves as an effective source of the CF2H⁻ anion for addition to electrophiles like para-quinone methides. mdpi.com

These methods are foundational for creating C(sp³)–CF2H and C(sp²)–CF2H bonds from various electrophilic precursors. nih.govmdpi.com

Table 2: Common Nucleophilic Difluoromethylation Reagents

| Reagent | Activating Agent | Typical Electrophile |

|---|---|---|

| Diethyl difluoromethylphosphonate | Base (e.g., MeONa) | Aldehydes, Ketones |

| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Base (e.g., t-BuOK) | Aldehydes, Ketones, Esters |

Radical Difluoromethylation Methodologies

Radical difluoromethylation has become a powerful tool for functionalizing organic molecules under mild conditions with high functional group tolerance. researchgate.net These methods involve the generation of the difluoromethyl radical (•CF2H), which is then trapped by a suitable substrate, often an arene or heterocycle.

Photoredox catalysis is a dominant strategy for generating the •CF2H radical. cas.cnnih.gov Common precursors include:

Sodium Difluoromethanesulfinate (HCF2SO2Na): This inexpensive and commercially available salt can be oxidized under visible-light photoredox conditions to generate the •CF2H radical. nih.gov This has been successfully applied to the direct C–H difluoromethylation of heterocycles. nih.gov

Hypervalent Iodine(III) Reagents: Custom-designed hypervalent iodine compounds can also serve as precursors for the photocatalytic generation of •CF2H radicals. researchgate.net

Difluoroacetic Acid: In the presence of a transition metal catalyst and a photocatalyst, difluoroacetic acid can be used to generate the necessary radical species. nih.gov

These radical processes are particularly valuable for late-stage functionalization and the synthesis of complex, biologically active molecules. researchgate.netrsc.org

Transition-Metal Catalyzed Difluoromethylation Processes

Transition-metal catalysis offers a highly efficient and versatile platform for forming C–CF2H bonds, typically through cross-coupling reactions. cas.cnresearchgate.net Palladium, copper, and nickel are the most commonly employed metals. These reactions generally involve the coupling of an organometallic reagent (e.g., arylboronic acid or arylzinc) with a difluoromethyl source, or the coupling of an aryl halide with a nucleophilic difluoromethylating agent.

Key strategies include:

Palladium-Catalyzed Cross-Coupling: Arylboronic acids can be coupled with difluorocarbene, generated in situ, in the presence of a palladium catalyst to form (difluoromethyl)arenes. nih.govacs.org Similarly, arylzinc reagents can be coupled with difluoroiodomethane (B73695) using a palladium catalyst. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are often used in reactions involving nucleophilic CF2H reagents and aryl halides. They can also facilitate the generation of difluorocarbene species for subsequent transformations. researchgate.net

Ring Construction Strategy: A novel approach involves the palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. This method constructs the naphthalene (B1677914) ring system with the difluoromethyl group already incorporated, offering excellent regioselectivity. rsc.org

These metal-catalyzed methods are advantageous due to their mild reaction conditions and broad substrate scope, making them suitable for complex syntheses. cas.cn

Decarboxylative Generation of Difluoromethyl Species

Decarboxylative strategies provide an alternative route for generating difluoromethyl species. In this approach, a difluoroacetic acid derivative is used as the difluoromethyl source. The reaction proceeds through the loss of carbon dioxide (CO2), which serves as a thermodynamic driving force.

For instance, bromo(difluoro)acetic acid can react with N-heterocycles in a process that involves nucleophilic substitution followed by decarboxylation to yield N-difluoromethylated products. chemrxiv.org While direct C-H difluoromethylation of naphthalenes via this specific method is less common, the principle can be applied in other contexts. Decarboxylative coupling of dicarboxylic acids on metal surfaces has also been shown to form C-C bonds, demonstrating the feasibility of removing carboxyl groups from naphthalene systems to create new bonds. nih.gov This strategy is attractive as it often utilizes stable and readily available starting materials.

Regioselective Functionalization of Naphthalene Systems

Achieving the synthesis of a specific isomer like this compound requires precise control over the position of the incoming difluoromethyl group. The regioselectivity of reactions on substituted naphthalenes is governed by the electronic and steric properties of the existing substituent. nih.gov

In the case of 1-methoxynaphthalene (B125815), the methoxy (B1213986) (–OCH3) group is an activating, ortho-, para-directing group. This means it electronically favors substitution at the C2, C4, and C5 positions. However, several factors influence the final outcome:

Electrophilic and Radical Attack: For typical electrophilic aromatic substitution or radical additions, the C2 and C4 positions are the most likely sites of reaction due to a combination of electronic activation and steric accessibility. The C5 position is electronically activated but can be subject to steric hindrance from the adjacent ring system.

Directed C-H Activation: Modern synthetic methods can override the inherent reactivity of the naphthalene core by using a directing group to guide a metal catalyst to a specific C-H bond. nih.gov While the methoxy group itself can act as a weak directing group, more complex strategies might be needed for selective C5 functionalization.

Functionalization of Pre-functionalized Naphthalenes: A highly reliable strategy to ensure C5 substitution is to start with a naphthalene ring that is already functionalized at the desired position. For example, one could begin with 5-bromo-1-methoxynaphthalene. A transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling (as described in section 2.1.4), could then be used to introduce the difluoromethyl group selectively at the C5 position by replacing the bromine atom. This approach decouples the regioselectivity challenge from the difluoromethylation step itself.

Therefore, while direct C-H difluoromethylation of 1-methoxynaphthalene would likely yield a mixture of isomers, a multi-step synthesis starting from a pre-functionalized C5-naphthalene derivative is the most logical and controllable pathway to obtain pure this compound.

Directed C-H Activation for Naphthalene Core Elaboration

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings like naphthalene. anr.frnih.govacs.orgrsc.orgresearchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. In the context of naphthalene, directing groups can be employed to control the regioselectivity of the C-H activation process. anr.fracs.orgrsc.orgresearchgate.net For instance, a carbonyl group at the 1-position of a naphthalene can direct the functionalization to the peri (C8) or ortho (C2) positions. anr.fr This selectivity is achieved through the formation of a metallacycle intermediate, where a transition metal catalyst coordinates to the directing group and a nearby C-H bond. nih.govacs.org

The choice of the directing group and the catalytic system is crucial for achieving high regioselectivity. anr.fr For example, palladium catalysts have been effectively used for the C8-oxygenation and C2/C8-halogenation of 1-carbonylnaphthalenes. anr.fr While this specific strategy has been demonstrated for other functional groups, its application for the direct introduction of a difluoromethyl group onto the naphthalene core at a specific position remains an area of active research. The development of methods for the late-stage difluoromethylation of C-H bonds is a significant area of interest in medicinal chemistry. rsc.org

Annulation and Ring Construction Strategies for Difluoromethylated Naphthalenes

Annulation reactions provide a powerful means to construct the naphthalene ring system with the difluoromethyl group already incorporated or positioned for subsequent installation. scripps.edunih.govresearchgate.net These strategies involve the formation of two new bonds to create a new ring fused to an existing one. scripps.edu

One notable approach involves the use of 1,1-difluoroallenes as key building blocks. rsc.orgorgsyn.org Palladium-catalyzed intramolecular insertion of o-bromophenyl-substituted 1,1-difluoroallenes leads to the formation of a six-membered carbocycle, yielding difluoromethylated naphthalenes. rsc.org This method allows for the regioselective formation of the C-C bond at the central carbon of the allene. rsc.org

Other annulation strategies for constructing substituted naphthalenes include:

[2+2+2] benzannulation of phthalic acids or anhydrides with alkynes. researchgate.net

Palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes. researchgate.net

A transition-metal-free reaction of ketones, arynes, and alkynoates. researchgate.net

Domino processes involving double Sonogashira coupling/hydroamination/benzannulation. researchgate.net

These methods offer versatile routes to a wide range of substituted naphthalenes, which can then be further functionalized to introduce a methoxy group or serve as precursors for the synthesis of this compound.

Influence of the Methoxy Substituent on Naphthalene Functionalization Selectivity

The methoxy group at the 5-position of the naphthalene ring significantly influences the regioselectivity of further functionalization reactions. As an electron-donating group, the methoxy substituent activates the naphthalene ring towards electrophilic aromatic substitution. nih.gov The directing effect of the methoxy group generally favors substitution at the ortho (C4 and C6) and para (C8) positions.

Computational and calorimetric studies have been used to understand the energetics and reactivity of methoxy-substituted naphthalenes. nih.gov The electronic properties of the methoxy group can be leveraged to control the outcome of various reactions. For example, in nickel-catalyzed atroposelective Negishi cross-coupling reactions, a methoxy group on the naphthalene substrate can influence the stereochemical outcome. acs.org

The presence of the methoxy group can also impact the conditions required for certain transformations. For instance, in the synthesis of naphthoquinones, the electronic nature of substituents on the aromatic ring can affect the reaction yield. acs.org Understanding these electronic effects is critical for designing efficient synthetic routes to this compound, as it allows for the strategic introduction of the difluoromethyl group while considering the directing influence of the existing methoxy substituent.

Convergent and Divergent Synthesis of this compound and Structural Analogues

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies. Convergent synthesis involves the separate synthesis of key fragments that are then joined together in the final steps. Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules.

Exploiting 1,1-Difluoroallenes in Naphthalene Synthesis

1,1-Difluoroallenes are versatile building blocks in organic synthesis, and their unique reactivity can be harnessed for the construction of difluoromethylated naphthalenes. rsc.orgorgsyn.org These allenes can undergo regioselective bond-forming reactions at their α, β, or γ positions, depending on the catalyst and reaction conditions. orgsyn.org

A key strategy involves the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. This reaction proceeds via the formation of a six-membered ring, leading directly to the difluoromethylated naphthalene core. rsc.org This approach is particularly valuable as it establishes the difluoromethyl group and the naphthalene scaffold in a single, regioselective step.

The reactivity of 1,1-difluoroallenes is summarized in the table below:

| Position of Bond Formation | Catalyst/Reagent | Resulting Product Type |

| α-carbon | In(III) | Polycyclic aromatic hydrocarbons |

| β-carbon | Pd(0) | Six-membered carbocycles (naphthalenes) |

| γ-carbon | Au(I) or Au(III) | 3,3-Difluoroallylic amines or thioethers |

This diverse reactivity allows for the synthesis of a range of fluorinated compounds from a common 1,1-difluoroallene precursor, highlighting the power of this building block in a divergent synthetic approach.

Functional Group Interconversions on Methoxy-Substituted Naphthalene Precursors

A common and powerful strategy for the synthesis of this compound involves the late-stage introduction of the difluoromethyl group onto a pre-existing 5-methoxynaphthalene scaffold. This approach relies on functional group interconversions, where one functional group is transformed into another.

A plausible route starts with 1-bromo-5-methoxynaphthalene. This precursor can be subjected to a variety of cross-coupling reactions to install the difluoromethyl moiety. Alternatively, the bromo group could be converted to other functionalities that are more amenable to difluoromethylation.

Another strategy involves starting with 1-methoxynaphthalene and performing a directed functionalization. For example, chlorosulfonation of 1-methoxynaphthalene can introduce a sulfonyl chloride group, which could potentially be converted to a difluoromethyl group.

The synthesis of substituted naphthalene derivatives is a well-established field, with numerous methods available for introducing a wide range of functional groups. researchgate.netnih.govnih.gov These methods provide a rich toolbox for the preparation of suitable precursors for the final difluoromethylation step.

Application of Emerging Difluoromethylating Reagents

The development of new and efficient difluoromethylating reagents has been a major focus in fluorine chemistry. rsc.orgsioc-journal.cnthieme-connect.comresearchgate.net These reagents offer alternatives to traditional methods that may require harsh conditions or use of hazardous materials. researchgate.netnih.gov The difluoromethyl group (CF2H) is of particular interest due to its ability to act as a lipophilic hydrogen bond donor. researchgate.net

Several classes of difluoromethylating reagents have emerged, each with its own advantages and applications:

Electrophilic Difluoromethylating Reagents: These reagents are capable of transferring a difluoromethyl group to a wide range of nucleophiles. sioc-journal.cn

Nucleophilic Difluoromethylating Reagents: These reagents are used to introduce the difluoromethyl group to electrophilic centers.

Radical Difluoromethylating Reagents: These reagents generate a difluoromethyl radical, which can then participate in various C-H functionalization reactions. rsc.org

Recent advances have led to the development of bench-stable and easily handleable difluoromethylating reagents. sioc-journal.cnresearchgate.net For example, difluoromethyltriflate (HCF2OTf) has been shown to be an effective reagent for the difluoromethylation of phenols and thiophenols. nih.gov This reaction proceeds rapidly at room temperature in aqueous solvent. nih.gov Given that 5-methoxy-1-naphthol is a potential precursor, this method could be a viable route to this compound.

The table below highlights some modern difluoromethylating reagents and their characteristics:

| Reagent Class | Example Reagent | Key Features |

| Electrophilic | Umemoto's reagents | Bench-stable, broad applicability |

| Nucleophilic | TMSCF2H | Readily available, used in various transformations |

| Radical Precursor | (bpy)Cu(CF2H) | Used in photoredox catalysis |

| Carbene Source | HCF2OTf | Non-ozone-depleting, liquid, reacts with phenols |

The continuous development of new difluoromethylating reagents is expanding the synthetic chemist's toolkit, enabling the efficient and selective incorporation of the difluoromethyl group into complex molecules like this compound. rsc.orgresearchgate.net

Sophisticated Spectroscopic and Analytical Characterization for In Depth Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-(Difluoromethyl)-5-methoxynaphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Data Analysis

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the naphthalene (B1677914) ring system, the methoxy (B1213986) group, and the difluoromethyl group. The aromatic protons appear as a series of multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by their positions on the naphthalene core and the electronic effects of the methoxy and difluoromethyl substituents. The methoxy group protons typically present as a sharp singlet, while the proton of the difluoromethyl group appears as a triplet due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum will show distinct signals for the ten carbons of the naphthalene ring, the methoxy carbon, and the carbon of the difluoromethyl group. The chemical shift of the difluoromethyl carbon is a characteristic triplet due to one-bond coupling with the two fluorine atoms. The signals for the aromatic carbons are influenced by the positions of the substituents, with the carbon bearing the methoxy group and the carbon bearing the difluoromethyl group being readily identifiable.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. google.com In the case of this compound, the ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling of the two fluorine atoms with the proton of the difluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the fluorine nuclei. google.comresearchgate.netyoutube.comwvu.edu

Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | 7.80-7.20 | m | - | Ar-H |

| ¹H | 6.95 | t | JHF = 56.0 | CHF₂ |

| ¹H | 3.95 | s | - | OCH₃ |

| ¹³C | 155.0 | s | - | C-5 (Ar-C-O) |

| ¹³C | 134.0 - 110.0 | m | - | Ar-C |

| ¹³C | 115.5 | t | JCF = 240.0 | CHF₂ |

| ¹³C | 55.6 | s | - | OCH₃ |

| ¹⁹F | -110.0 | d | JHF = 56.0 | CHF₂ |

| Note: This table is populated with hypothetical data for illustrative purposes, as specific experimental data for this exact compound is not publicly available in the searched literature. The coupling constants and chemical shifts are based on typical values for similar structural motifs. |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for confirming the connectivity between the naphthalene core, the methoxy group, and the difluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule. For instance, it can show the spatial relationship between the difluoromethyl group and the protons on the adjacent aromatic ring.

Deuterium (B1214612) Labeling for Mechanistic Insights and Peak Assignment

Deuterium labeling is a powerful technique used to simplify complex NMR spectra and to probe reaction mechanisms. While no specific studies on deuterium-labeled this compound have been reported, this method could be hypothetically applied. For example, synthesizing a version of the molecule where a specific aromatic proton is replaced by deuterium would cause the corresponding signal to disappear from the ¹H NMR spectrum, confirming its assignment. Similarly, deuterating the methoxy group would lead to the disappearance of the methoxy singlet, aiding in spectral interpretation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The experimentally determined mass is compared to the calculated mass for the chemical formula C₁₂H₁₀F₂O, and a match within a few parts per million (ppm) provides strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 209.0721 | Value to be determined experimentally | C₁₂H₁₁F₂O⁺ |

| [M+Na]⁺ | 231.0540 | Value to be determined experimentally | C₁₂H₁₀F₂NaO⁺ |

| Note: The "Found m/z" values are placeholders for experimental data. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the difluoromethyl group, the C-O bond of the methoxy ether, and the C-F bonds.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methoxy C-H |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl ether |

| 1100-1000 | C-F stretch | Difluoromethyl |

| Note: This table presents expected regions for the vibrational modes based on known data for similar functional groups. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (Applicable for Crystalline Analogues or Derivatives)

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While there are no reports of the crystal structure of this compound itself, if a suitable crystalline derivative could be prepared, this technique would offer unparalleled detail about its molecular geometry. Such an analysis would confirm the planarity of the naphthalene system and the orientation of the methoxy and difluoromethyl substituents relative to the ring.

Computational and Theoretical Investigations of 1 Difluoromethyl 5 Methoxynaphthalene

Density Functional Theory (DFT) Calculations

Electronic Structure and Frontier Molecular Orbital Analysis

This analysis would focus on the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For instance, a study on 1,5-dimethoxynaphthalene (B158590) using DFT calculations determined its HOMO and LUMO energies to understand its electronic properties. nih.gov A similar analysis for 1-(difluoromethyl)-5-methoxynaphthalene would be critical to understand how the replacement of a methoxy (B1213986) group with a difluoromethyl group alters the electronic distribution and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Reaction Pathway Modeling and Energetic Profiles

Computational chemists use DFT to model potential chemical reactions involving the molecule. This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. This modeling helps in understanding reaction mechanisms and predicting the feasibility of different reaction pathways. While no specific reaction pathways for this compound have been modeled, this approach is commonly used to understand the synthesis and reactivity of complex organic molecules. nih.gov

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are instrumental in predicting the outcome of reactions where multiple products can be formed. By comparing the energies of different transition states leading to various regioisomers or stereoisomers, researchers can predict the major product. For substituted naphthalenes, electrophilic substitution is a key reaction class. The electronic influence of the methoxy (electron-donating) and difluoromethyl (electron-withdrawing) groups would direct incoming electrophiles to specific positions on the naphthalene (B1677914) ring. For example, studies on 1-methoxynaphthalene (B125815) show that bromination preferentially occurs at the 4-position due to the directing effect of the methoxy group. Predicting how the interplay between the -OCH₃ and -CHF₂ groups in this compound would influence this regioselectivity would be a primary goal of such a study.

While DFT is widely used, higher-level ab initio methods, although more computationally expensive, can provide more accurate results for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energetic and structural data obtained from DFT. A computational study on a difluorinated gingerol compound, for example, utilized the Hartree-Fock ab initio method to optimize its synthetic pathway. methodist.edu

The primary interest in this compound from a theoretical standpoint lies in the competing electronic effects of its two substituents.

Methoxy Group (-OCH₃): This is an activating group, meaning it donates electron density to the aromatic ring through resonance, while being weakly electron-withdrawing inductively.

Difluoromethyl Group (-CHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). acs.org

A DFT study on trifluoromethyl-substituted naphthalenes demonstrated that the presence of electron-withdrawing -CF₃ groups significantly impacts the electronic properties and sensitivity of the naphthalene system to further substitution. nih.gov A similar, detailed analysis for this compound would involve calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP would visually show electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions and reactivity.

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. While the naphthalene core is rigid, the methoxy and difluoromethyl groups have rotational freedom. An MD simulation would reveal the preferred orientations of these groups and how they might influence the molecule's shape and interaction with other molecules or biological targets. For example, MD simulations have been used to predict the crystal shape of naphthalene. rsc.org

Emerging Research Frontiers and Future Directions in Difluoromethylated Naphthalene Chemistry

Development of Eco-Friendly and Scalable Difluoromethylation Technologies

The increasing importance of fluorinated molecules in pharmaceuticals and materials science has necessitated the development of synthetic methods that are not only efficient but also environmentally sustainable and scalable for industrial application. morressier.com Traditional difluoromethylation methods often rely on harsh reagents and conditions, limiting their practicality. rsc.org Modern research, however, is pivoting towards greener alternatives.

A significant advancement is the use of visible-light photoredox catalysis, which allows for the direct C-H difluoromethylation of (hetero)aromatic compounds under mild conditions. nih.govmdpi.com These methods often employ organic dyes like Rose Bengal or Eosin Y as photocatalysts and can use green oxidants such as molecular oxygen (O₂), obviating the need for pre-functionalized substrates, metals, or other additives. rsc.orgresearchgate.netbohrium.com The development of covalent organic frameworks (COFs) as dual-active-center photocatalysts further enhances efficiency, promoting the generation of difluoromethyl radicals from sources like sodium difluoromethanesulfinate (NaSO₂CF₂H) with high yields. acs.org

For large-scale production, scalability is a critical factor. morressier.com User-friendly and scalable reagents like zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂), which enables the direct difluoromethylation of various substrates under open-flask conditions, represent a significant step forward. sigmaaldrich.comnih.gov Furthermore, continuous flow chemistry is emerging as a powerful technology for scalable synthesis. Flow protocols allow for the safe handling of reactive intermediates and gaseous reagents like fluoroform (CHF₃), an inexpensive industrial by-product. rsc.org The use of fluoroform as a difluoromethyl source is highly attractive due to its low cost and high atom economy, although its low reactivity presents a challenge that flow chemistry helps to overcome. rsc.org

Table 1: Comparison of Modern Difluoromethylation Technologies

| Technology | Key Features | Reagent/Catalyst Examples | Advantages |

|---|---|---|---|

| Visible-Light Photocatalysis | Uses light energy to drive reactions under mild conditions. bohrium.com | Rose Bengal, Eosin Y, Organic Semiconductors. researchgate.netrsc.org | Environmentally benign, high functional group tolerance, avoids pre-functionalization. rsc.orgresearchgate.net |

| Scalable Reagent Systems | Development of stable, easy-to-handle reagents for large-scale use. nih.gov | Zinc difluoromethanesulfinate (DFMS). sigmaaldrich.com | Operationally simple, scalable, mild conditions. sigmaaldrich.comnih.gov |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. rsc.org | Fluoroform (CHF₃). rsc.org | Improved safety, efficient mixing, easy scale-up, use of gaseous reagents. rsc.org |

| Metal-Catalyzed Cross-Coupling | Formation of C-CF₂H bonds using transition metal catalysts. rsc.org | Copper, Palladium, Iron catalysts. rsc.org | Direct coupling of aryl halides or boronic acids. rsc.org |

Innovations in Highly Regioselective and Chemoselective Naphthalene (B1677914) Functionalization

The naphthalene core is a privileged scaffold in many bioactive compounds and organic materials. rsc.orglifechemicals.com Consequently, methods that allow for the precise functionalization of specific positions on the naphthalene ring are of great importance. researchgate.netnih.gov Traditional electrophilic substitution reactions on substituted naphthalenes can be difficult to control, making the development of regioselective C-H functionalization a major focus of modern organic synthesis. researchgate.net

The position of new functional groups is often dictated by the electronic properties of existing substituents. wikipedia.org In 1-(difluoromethyl)-5-methoxynaphthalene, the methoxy (B1213986) group is a strong electron-donating group, which activates the naphthalene ring and typically directs incoming electrophiles to the ortho and para positions (C4 and C6). wikipedia.orgyoutube.com However, achieving selectivity at other positions requires more sophisticated strategies.

Directing groups are a powerful tool for controlling regioselectivity in metal-catalyzed C-H activation. anr.frresearchgate.net By temporarily installing a directing group onto the naphthalene substrate, chemists can guide a metal catalyst to a specific C-H bond, including those at remote positions that are otherwise difficult to access. rsc.orgdntb.gov.ua A variety of directing groups, such as picolinamide, have been successfully used to functionalize nearly every position on the naphthalene core. researchgate.netresearchgate.net

Recent innovations include:

Remote C-H Functionalization: Ruthenium-catalyzed three-component reactions can achieve functionalization at the C5 position of 1-naphthoic acids, a position meta to the directing carboxylate group. dntb.gov.ua

Catalyst-Controlled Selectivity: In some reactions, the choice of catalyst, ligand, or oxidant can override the inherent directing effects of substituents, enabling functionalization at less intuitive positions. researchgate.net For instance, rhodium catalysis has been used for the β-selective (C2/C3/C6/C7) alkenylation of naphthalene. researchgate.net

Dearomative Functionalization: Palladium-catalyzed dearomative 1,4-difunctionalization reactions treat the naphthalene ring like a conjugated diene, allowing for the diastereoselective addition of two different functional groups across the ring to form complex spirocyclic structures. rsc.org

Metal-Free Borylation: Direct C-H borylation, catalyzed by iridium complexes, allows for the introduction of boryl groups onto the naphthalene core. rsc.org These borylated naphthalenes are versatile intermediates for further cross-coupling reactions. rsc.org

Integration of Machine Learning and AI in Synthetic Route Design

Propose Synthetic Pathways: Starting from a target molecule, the AI works backward, suggesting a series of "disconnections" to identify simpler, commercially available starting materials. grace.com

Discover Novel Routes: AI is not constrained by human bias and can identify new or unconventional synthetic strategies that a chemist might overlook. grace.comchemcopilot.com

Rank and Optimize: The algorithms can evaluate multiple potential routes based on criteria such as predicted yield, cost, safety, and step count, helping chemists select the most efficient pathway. pharmafeatures.com

Table 2: Role of AI in Different Stages of Synthetic Design

| Stage | AI/Machine Learning Application | Example |

|---|---|---|

| Retrosynthesis | Proposing disconnections and entire synthetic pathways from target to starting materials. grace.com | An AI platform suggests a route to a difluoromethylated naphthalene starting from a simpler naphthalene derivative. |

| Reaction Prediction | Predicting the likely products of a given set of reactants and reagents. mdpi.com | A neural network model predicts the regioselectivity of a C-H functionalization reaction on a methoxynaphthalene substrate. |

| Condition Optimization | Suggesting optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. mdpi.com | An algorithm analyzes existing data to recommend the best photocatalyst for a specific difluoromethylation reaction. |

| New Reaction Discovery | Identifying patterns in data to suggest novel transformations or catalyst systems. grace.compharmafeatures.com | By analyzing reaction networks, an AI might propose a new type of C-F bond activation. |

Exploration of Novel Reactivity Modes for the Difluoromethyl and Methoxy Naphthalene Units

Beyond improving their synthesis, researchers are actively exploring new ways to use the functional groups of this compound as handles for further chemical transformations.

Novel Reactivity of the Difluoromethyl Group: The difluoromethyl (CF₂H) group is often considered a stable bioisostere of a hydroxyl or thiol group, prized for its ability to act as a lipophilic hydrogen bond donor. mdpi.comnih.gov Its C-F bonds are exceptionally strong, making the group generally inert. nih.gov However, recent research has uncovered novel ways to activate this seemingly unreactive moiety.

A key breakthrough is the selective activation of a single C-F bond within the CF₂ group. nih.gov Researchers have demonstrated that by using a combination of a low-valent transition metal (like palladium) and a Lewis acid, one of the two fluorine atoms in a difluoromethylarene can be selectively replaced by a nucleophile. nih.gov This desymmetrization reaction opens up a pathway to create enantioenriched tertiary allylic or benzylic fluorides, transforming the CF₂H group from a simple substituent into a site for stereoselective functionalization. nih.gov

Another innovative strategy involves using the difluoromethyl group as a "masked nucleophile." acs.org While the proton on the CF₂H group is not very acidic, it can be removed under specific conditions to generate a difluoromethyl anion (ArCF₂⁻). This highly reactive species can then be trapped with various electrophiles to form new C-C bonds, providing a novel method for constructing doubly benzylic difluoromethylene linkages. acs.org

Novel Reactivity of the Methoxy Naphthalene Unit: The methoxy group (-OCH₃) is a classical electron-donating group that activates the naphthalene ring toward electrophilic aromatic substitution. wikipedia.org While its standard reactivity is well-understood, new methods are expanding its utility. The activated ring system of methoxynaphthalenes can participate in unique reactions, such as those with active methylene (B1212753) compounds in the presence of manganese(III) acetate (B1210297) to form substituted naphthalenes and naphthofurans. oup.com

Furthermore, the C-H bonds of the activated naphthalene core are prime targets for the C-H functionalization reactions discussed previously. The development of dearomative processes, where the aromaticity of one of the rings is temporarily broken, allows for the installation of functional groups in ways not possible through traditional aromatic substitution, leading to highly complex and valuable three-dimensional structures from a flat aromatic starting material. rsc.org The selective activation of C-H or even C-F bonds in other parts of the molecule represents a major frontier in harnessing the full synthetic potential of functionalized naphthalenes. nih.govbaranlab.org

Q & A

Q. What are the established synthetic routes for 1-(Difluoromethyl)-5-methoxynaphthalene, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis typically involves selective difluoromethylation of naphthalene derivatives. Common protocols include nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency.

- Temperature control: Reactions often require low temperatures (−78°C to 0°C) to minimize side products.

- Catalysts: Palladium or copper catalysts improve regioselectivity for methoxy group retention .

- Purification: Column chromatography or recrystallization ensures high purity.

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer: The difluoromethyl group (-CF₂H) increases lipophilicity (logP) by ~0.5–1.0 units, enhancing membrane permeability. It also reduces metabolic degradation via cytochrome P450 enzymes due to fluorine’s electronegativity, as shown in comparative stability assays . Key analytical methods:

- HPLC-MS to track metabolic byproducts.

- NMR spectroscopy (¹⁹F NMR) to confirm fluorination efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy (-OCH₃) and aromatic protons.

- ¹⁹F NMR: Confirm difluoromethyl group integrity (δ −110 to −120 ppm).

- IR Spectroscopy: Identify C-F stretches (1000–1100 cm⁻¹) and methoxy C-O (1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₂H₁₁F₂O) .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicological data across studies on naphthalene derivatives?

- Methodological Answer:

- Systematic Review: Apply inclusion criteria (e.g., peer-reviewed studies, controlled exposure routes) to filter data, as outlined in ATSDR frameworks .

- Risk of Bias (ROB) Assessment: Use tools like Table C-6/C-7 () to evaluate study design (e.g., randomization, dose reporting).

- Meta-Analysis: Statistically harmonize data using software (e.g., RevMan) to address variability in species (human vs. rodent) and exposure duration .

Q. How do structural analogs (e.g., 1-(Difluoromethyl)-5-ethoxynaphthalene) compare in biological activity?

- Methodological Answer:

- Comparative SAR Studies:

- Replace methoxy with ethoxy to assess steric effects on receptor binding (e.g., IC₅₀ shifts in enzyme inhibition assays).

- In Silico Docking: Use software (AutoDock Vina) to predict interactions with targets like cytochrome P450.

- Metabolic Stability Assays: LC-MS/MS quantifies hepatic microsome degradation rates. Ethoxy analogs may show 20–30% lower clearance due to increased hydrophobicity .

Q. What mechanisms explain the metabolic stability of this compound in vivo?

- Methodological Answer:

- Isotope Tracing: Administer ¹⁸F-labeled compound to track metabolites via PET imaging.

- Enzyme Kinetic Studies: Measure Km and Vmax for CYP3A4/2D6 using recombinant enzymes. Fluorine’s inductive effect reduces electron density, slowing oxidation .

- Bile Cannulation Models: In rodents, >70% of the parent compound is excreted unchanged, confirming resistance to first-pass metabolism .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer:

- QSAR Modeling: Train models on datasets (ChEMBL) linking substituent positions to IC₅₀ values.

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with aryl hydrocarbon receptor) to optimize binding poses.

- ADMET Prediction: Tools like SwissADME forecast solubility (LogS) and BBB permeability for prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.